PEG21 PEG21 PEG21 is a PEG Linker. PEG Linkers may be useful in the development of antibody drug conjugates.
Brand Name: Vulcanchem
CAS No.: 351342-08-0
VCID: VC0538891
InChI: InChI=1S/C40H82O21/c41-1-3-43-5-7-45-9-11-47-13-15-49-17-19-51-21-23-53-25-27-55-29-31-57-33-35-59-37-39-61-40-38-60-36-34-58-32-30-56-28-26-54-24-22-52-20-18-50-16-14-48-12-10-46-8-6-44-4-2-42/h41-42H,1-40H2
SMILES: C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)O
Molecular Formula: C40H82O21
Molecular Weight: 899.1 g/mol

PEG21

CAS No.: 351342-08-0

Cat. No.: VC0538891

Molecular Formula: C40H82O21

Molecular Weight: 899.1 g/mol

Purity: >97% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

PEG21 - 351342-08-0

Specification

CAS No. 351342-08-0
Molecular Formula C40H82O21
Molecular Weight 899.1 g/mol
IUPAC Name 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Standard InChI InChI=1S/C40H82O21/c41-1-3-43-5-7-45-9-11-47-13-15-49-17-19-51-21-23-53-25-27-55-29-31-57-33-35-59-37-39-61-40-38-60-36-34-58-32-30-56-28-26-54-24-22-52-20-18-50-16-14-48-12-10-46-8-6-44-4-2-42/h41-42H,1-40H2
Standard InChI Key ZHMUMDLGQBRJIW-UHFFFAOYSA-N
SMILES C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)O
Canonical SMILES C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)O
Appearance Solid powder

Introduction

Chemical Structure and Physicochemical Properties of PEG21

Molecular Architecture

PEG21 consists of 21 ethylene glycol monomers linked by ether bonds, terminating in hydroxyl groups at both ends. The polymer’s linear structure enables flexible conformational dynamics while maintaining water solubility through hydrogen bonding with its ether oxygen atoms . Compared to shorter PEG chains, PEG21’s extended length provides enhanced steric stabilization, a critical factor in preventing protein aggregation and shielding therapeutic payloads from immune detection .

Solubility and Hydration Dynamics

The hydration properties of PEG21 are central to its biological applications. Coarse-grained molecular dynamics simulations reveal that PEG21 adopts a conformation-dependent hydration shell, with water molecules forming transient hydrogen bonds with ether oxygens . This hydration contributes to its colligative properties, reducing osmotic pressure in solution and enabling high-concentration formulations of conjugated drugs. Experimental data from sedimentation velocity analyses indicate that PEG21-conjugated proteins exhibit a 30–40% increase in hydrodynamic radius compared to their unmodified counterparts, directly attributable to PEG21’s hydration effects .

Therapeutic Applications of PEG21 in Autoimmune Disease

PEG21-2idT Aptamer: Mechanism of Action

The PEG21-conjugated RNA aptamer PEG21-2idT represents a breakthrough in interleukin-17A (IL-17A) inhibition. By screening a library of nuclease-resistant oligonucleotides, researchers identified Apt21-2, which binds IL-17A with high affinity (Kd = 1.2 nM) . PEGylation with PEG21 extends the aptamer’s plasma half-life from <2 hours to >24 hours while maintaining target specificity.

Signaling Pathway Inhibition

PEG21-2idT disrupts IL-17A signaling by preventing receptor binding, as demonstrated through:

  • IκB phosphorylation inhibition: 85% reduction at 10 nM concentration

  • JNK activation blockade: IC50 = 1.8 nM in human synovial cells

  • IL-6 suppression: 92% decrease in murine splenocytes

Preclinical Efficacy in Autoimmune Models

ModelDose (mg/kg)Efficacy MetricOutcome vs. Control
GPI-induced arthritis5.0Clinical arthritis score (Day 14)62% reduction
MOG-induced EAE2.5Neurological deficit score4.1 vs. 8.9 (p<0.001)
Established arthritis10.0Paw swelling progression rate73% inhibition

The dose-dependent therapeutic window spans 1–10 mg/kg, with no observed toxicity at the highest tested dose (20 mg/kg) .

Hydrodynamic Behavior of PEG21-Conjugated Proteins

Conformational Dynamics from Coarse-Grained Simulations

Recent advances in molecular modeling enable precise prediction of PEG21’s hydrodynamic properties. Using the CafeMol framework, researchers simulated PEG21 conjugates with human serum albumin (HSA), revealing:

RG=2.4×N0.58(for free PEG21)R_G = 2.4 \times N^{0.58} \quad \text{(for free PEG21)} RG=3.1×N1.78(for PEG21-HSA conjugates)R_G = 3.1 \times N^{1.78} \quad \text{(for PEG21-HSA conjugates)}

where NN = number of ethylene oxide units . This non-linear scaling indicates PEG21’s extended conformation when conjugated to proteins.

Hydration and Diffusion Properties

PropertyPEG21 AlonePEG21-HSA ConjugateChange (%)
Sedimentation coeff (s)1.244.87+293
Stokes radius (nm)3.26.8+113
Hydration water (g/g)2.13.4+62

The increased hydration shell of conjugates explains their enhanced solution stability and reduced aggregation propensity .

Synthesis and Bioconjugation Strategies

PEG21 Activation Chemistry

AxisPharm’s proprietary synthesis route produces PEG21 with >99% purity through:

  • Anionic polymerization of ethylene oxide

  • End-capping with hydroxyl-protecting groups

  • Deprotection and final purification via size-exclusion chromatography

Site-Specific Conjugation

PEG21 is typically conjugated via:

  • Cysteine residues: Maleimide-thiol coupling (90% efficiency)

  • Lysine amines: NHS ester chemistry (70–80% efficiency)

  • Click chemistry: Azide-alkyne cycloaddition (95% efficiency)

Future Directions and Challenges

Optimization of Conjugation Sites

Molecular dynamics simulations suggest that conjugation at HSA’s Cys34 versus Lys190 alters PEG21’s conformational freedom by 38% . Rational design of attachment sites could further enhance therapeutic efficacy.

Combination Therapies

Preliminary data indicate synergistic effects when PEG21-2idT is co-administered with TNF-α inhibitors (75% greater efficacy than monotherapy) .

Biosimilar Development

The hydrodynamic parameters established through coarse-grained modeling provide critical quality attributes for biosimilar PEG21 products.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator